3-Decen-2-one

Descripción general

Descripción

3-Decen-2-one is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Heptylidene acetone and Oenanthylidene acetone .

Synthesis Analysis

This compound can be synthesized from acetone and heptyl alcohol in a 1% sodium hydroxide solution . It can also be produced by dehydration upon heating of 4-decanol-2-one over pumice or clay . Another method involves the condensation of heptaldehyde and acetone .

Molecular Structure Analysis

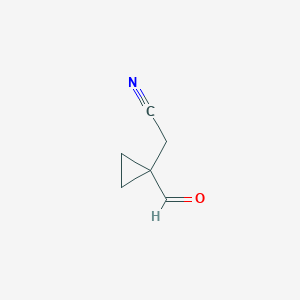

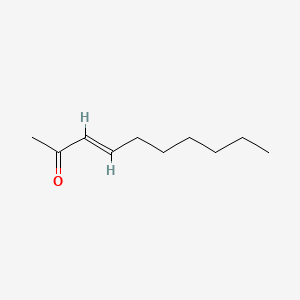

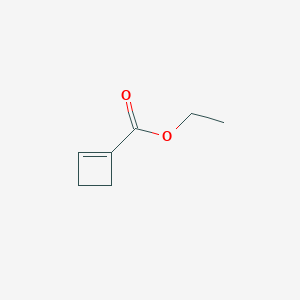

The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented as CH3(CH2)5CH=CHCOCH3 .

Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 222.4±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.9±3.0 kJ/mol . The flash point is 94.8±4.2 °C . The index of refraction is 1.439 . The molar refractivity is 48.5±0.3 cm3 .

Aplicaciones Científicas De Investigación

1. Application in Measurement Efficiency Designs

3-Decen-2-one, a chemical compound, can be integral in research methodologies that focus on efficient data collection and measurement designs. Graham et al. (2006) discuss two efficiency designs, the 3-form design, and the 2-method measurement design, which could be applied in chemical research involving compounds like this compound. These designs aim to maximize data collection efficiency and accuracy, crucial for chemical research (Graham et al., 2006).

2. In Chemical Synthesis Processes

The compound plays a role in chemical synthesis processes. For instance, Hafizi et al. (2013) studied the use of different catalysts in the synthesis of linear alkylbenzene, demonstrating the practical applications of this compound in chemical reactions and industrial processes (Hafizi et al., 2013).

3. Metabolite Analysis in Microorganisms

The compound has been identified as a metabolite in microorganisms like Streptomyces fimbriatus. Keller-Schierlein et al. (1983) isolated and analyzed this compound as a metabolite, contributing to our understanding of microbial chemistry and potential applications in biotechnology and medicine (Keller-Schierlein et al., 1983).

4. Role in Virtual-World Research and Scientific Computing

This compound, due to its unique properties, might find application in the field of virtual-world research, which involves the construction of real-time 3-D illusions by computer graphics. This application is discussed in the work of Frederick P. Brooks (1988), highlighting the potential of this compound in enhancing scientific computing and research visualization (Brooks, 1988).

5. Potential in Development of Scientific Instruments

The compound could also be crucial in the development of scientific instruments. Zhang et al. (2016) discuss the creation of low-cost, highly customized scientific research equipment using open-source 3-D printers, where compounds like this compound could be used in the fabrication of specific parts or in the development of new materials (Zhang et al., 2016).

6. Application in Science Education and Research

Finally, this compound's properties may be utilized in enhancing science education and research methodologies. Syamsuddin and Ahmad (2021) emphasize the importance of technology in education, where chemical compounds like this compound could play a role in developing educational tools and applications (Syamsuddin & Ahmad, 2021).

Mecanismo De Acción

Target of Action

3-Decen-2-one is primarily targeted at stored potatoes . It functions as a plant growth regulator , specifically as a sprout inhibitor .

Mode of Action

This compound interacts with its targets by increasing tuber respiration . It interferes with membrane integrity , which results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to plant growth regulation . By increasing tuber respiration, it affects plant growth and inhibits sprouting

Pharmacokinetics

It is known that this compound is a naturally occurring biochemical substance with a history of unremarkable human exposure . It is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic agent and adjuvant that may be directly added to food .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of sprouting in stored potatoes . This is achieved through increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .

Action Environment

The action of this compound is influenced by its environment. It is intended for postharvest use on stored potatoes . The end-use formulations will be introduced and dispersed as a vapor through air circulation systems in potato storage warehouse facilities .

Safety and Hazards

3-Decen-2-one should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Direcciones Futuras

3-Decen-2-one is proposed for full registration for the sale and use of AMV-1018 Technical and AMV-1018 (98% Liquid Concentrate), containing technical grade active ingredient this compound, for use on potatoes in storage to control sprouting once the dormancy period has ended . This is based on an evaluation of available scientific information which found that, under the approved conditions of use, the product has value and does not present an unacceptable risk to human health or the environment .

Análisis Bioquímico

Biochemical Properties

3-Decen-2-one functions as a plant growth regulator by increasing tuber respiration and interfering with membrane integrity. This interference results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues . The compound interacts with various enzymes and proteins involved in cellular respiration and oxidative stress pathways. For instance, it may interact with enzymes such as catalase and superoxide dismutase, which play crucial roles in mitigating oxidative damage within cells.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing oxidative stress and causing desiccation and necrosis in plant tissues . This compound can impact cell signaling pathways related to stress responses and may alter gene expression patterns associated with oxidative stress and cell death. Additionally, this compound affects cellular metabolism by disrupting membrane integrity and increasing respiration rates in tuber cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound interferes with membrane integrity, leading to increased oxidative stress and subsequent cellular damage . It may inhibit or activate specific enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, thereby altering the cellular redox state. Changes in gene expression related to stress responses and cell death are also observed in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions and continues to exert its sprout-inhibiting effects over extended periods . Prolonged exposure may lead to increased oxidative stress and potential cellular damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sprouting without causing significant adverse effects . Higher doses may lead to toxic effects, including increased oxidative stress and potential damage to cellular structures . Threshold effects are observed, where the compound’s efficacy in sprout inhibition is balanced against its potential toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid metabolism and the citric acid cycle . The compound is metabolized into innocuous substances that are either excreted or further metabolized within these pathways . Enzymes such as acetyl-CoA carboxylase and citrate synthase may interact with this compound during its metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with membrane proteins and intracellular transport mechanisms . These interactions determine the compound’s efficacy in exerting its biochemical effects and its overall distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations, such as the mitochondria or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

(E)-dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDANVNRUIUAB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315551 | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral jasmine-like aroma | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.809-0.813 | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-84-1, 10519-33-2 | |

| Record name | trans-3-Decen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-dec-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-decen-2-one effective in controlling sprout growth in potatoes?

A1: While the precise mechanism of action remains unclear, research suggests that this compound, along with other α,β-unsaturated ketones and aldehydes, disrupts normal physiological processes within the potato tuber that are essential for sprout development []. This disruption leads to a concentration-dependent suppression of sprout growth [].

Q2: How is this compound metabolized within the potato tuber?

A2: this compound is metabolized through a two-step process within the potato tuber. Initially, it is converted to the corresponding alkyl aldehyde, decanal. Decanal is then further metabolized to the alkyl primary alcohol, decanol [].

Q3: Does the application of this compound result in significant residues within the potato tuber?

A3: Studies indicate that this compound and its metabolites break down relatively quickly within the potato tuber. Following a single application, concentrations decline rapidly. The most persistent metabolite identified was decanol, but even this remained at low levels [].

Q4: Is this compound a viable alternative to other sprout inhibitors currently in use?

A4: Research suggests that this compound demonstrates good potential as a sprout inhibitor. A single application effectively halts sprout growth for several months, and a second application extends this period even further []. This efficacy, coupled with its rapid metabolism and low residue levels, makes it a strong contender for replacing existing sprout control methods [].

Q5: Are there any safety concerns regarding the use of this compound as a sprout inhibitor?

A5: While research on this compound's safety profile is ongoing, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) is available []. This assessment likely considered potential toxicological effects and can be consulted for detailed information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

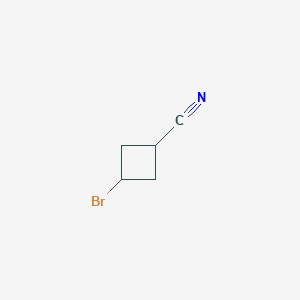

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)

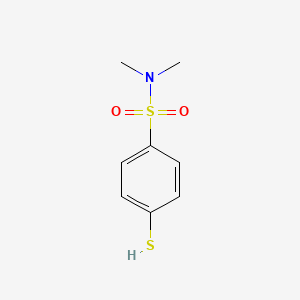

![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)

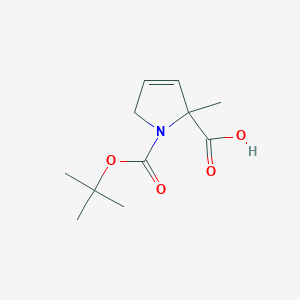

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)

![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)